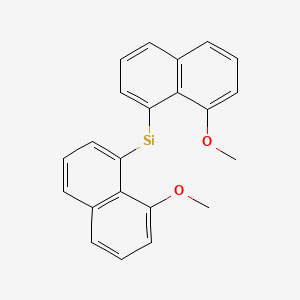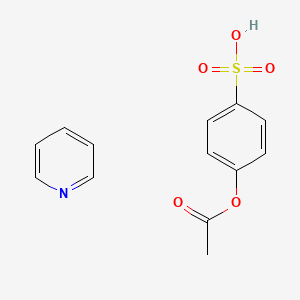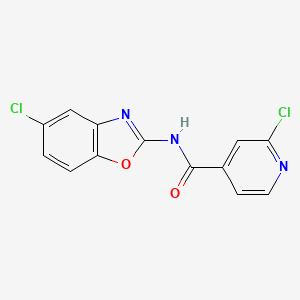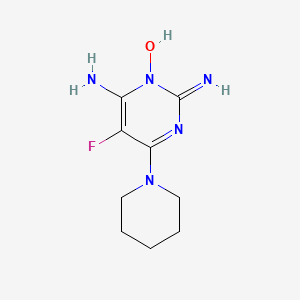![molecular formula C16H22N6 B12558477 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- CAS No. 190126-42-2](/img/structure/B12558477.png)
1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is a complex organic compound that features a benzenediamine core with a pyrimidinyl-piperazinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-benzenediamine with a pyrimidinyl-piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2-Benzenediamine: A simpler analog without the pyrimidinyl-piperazinyl substituent.
4-Methyl-1,2-benzenediamine: A methyl-substituted derivative with different chemical properties.
1,4-Benzenediamine: Another isomer with distinct reactivity and applications.
Uniqueness
1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]- is unique due to its complex structure, which imparts specific chemical and biological properties. The presence of the pyrimidinyl-piperazinyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
190126-42-2 |
|---|---|
分子式 |
C16H22N6 |
分子量 |
298.39 g/mol |
IUPAC 名称 |
4-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C16H22N6/c17-14-3-2-13(12-15(14)18)4-7-21-8-10-22(11-9-21)16-19-5-1-6-20-16/h1-3,5-6,12H,4,7-11,17-18H2 |
InChI 键 |
JHYPFXFEBMSOSU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2)N)N)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)


![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)
